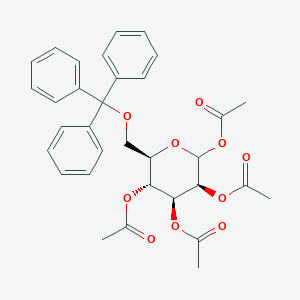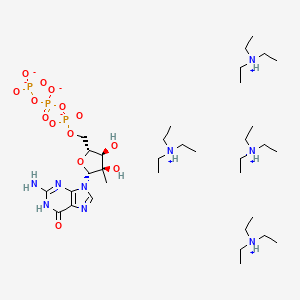
4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate
Descripción general
Descripción
“4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” is a chemical compound with the molecular formula C18H18O6 . It is a solid substance at 20 degrees Celsius . This compound has been gaining significant attention in several fields of research and industry.
Molecular Structure Analysis
The molecular structure of “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” contains a total of 43 bonds. These include 25 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 carbonate (-thio) derivative, and 1 aromatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” are as follows: It is a white to light yellow powder to crystal . The melting point ranges from 105.0 to 108.0 °C .Aplicaciones Científicas De Investigación
Synthesis of Organic Carbonates from Alcoholysis of Urea
Organic carbonates, including linear types like dimethyl carbonate (DMC) and diethyl carbonate (DEC), are pivotal in synthesizing industrial compounds like monomers, polymers, surfactants, and plasticizers. They also serve as fuel additives. Recent advancements have shifted towards non-phosgene methods, such as alcoholysis of urea, for synthesizing organic carbonates due to environmental and safety concerns. This method is highlighted for its use of inexpensive raw materials, favorable thermodynamics, and potential for CO2 utilization and sequestration, presenting a sustainable approach to organic carbonate production (Shukla & Srivastava, 2017).
Polycarbonates via Ring-Opening Polymerization
The synthesis of polycarbonates through ring-opening polymerization (ROP) of cyclic carbonates offers a green alternative in polymer science. This method enables precise control over material properties such as molecular weight and composition. Cyclic carbonates derived from renewable sources, like glycerol carbonate, are particularly significant as they provide an environmentally friendly option for synthesizing polycarbonates, highlighting the potential of organic carbonates in developing sustainable materials (Baki, Dib, & Sahin, 2022).
Chemical Fixation and Conversion of CO2
The chemical fixation of CO2 into cyclic and cage-type metal carbonates represents an innovative approach to address environmental challenges. This process not only contributes to the development of novel materials based on mono- and polycarbonate metal cores but also emphasizes the role of CO2 as a resource for sustainable chemistry. The diverse molecular structures of metal carbonates derived from CO2 fixation underscore the potential of organic carbonates in environmental remediation and material science (Sołtys-Brzostek et al., 2017).
Ionic Liquids as Catalysts for Carbonate Production
Ionic liquids serve as innovative catalysts for the conversion of CO2 to linear and cyclic carbonates, showcasing the versatility of organic carbonates in chemical synthesis. This review highlights the progress in using ionic liquids and related catalytic systems for efficient production of dimethyl carbonate, underlining the importance of organic carbonates in utilizing CO2 for chemical production (Chaugule, Tamboli, & Kim, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-3-21-14-9-11-15(12-10-14)23-17(19)13-5-7-16(8-6-13)24-18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRSSIQKLMBWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659901 | |
| Record name | 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate | |
CAS RN |
33926-25-9 | |
| Record name | 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)







![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)
